Cas no 892855-00-4 (3-(benzenesulfonyl)-N-{4H-chromeno4,3-d1,3thiazol-2-yl}propanamide)

3-(Benzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}propanamide is a synthetic organic compound featuring a chromeno-thiazole core linked to a benzenesulfonyl-propanamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The chromeno-thiazole component may confer stability and binding affinity, while the benzenesulfonyl group could enhance solubility or modulate electronic properties. The compound’s rigid heterocyclic framework may be advantageous for targeting specific enzymes or receptors, making it a candidate for further pharmacological exploration. Its synthesis and derivatization could yield analogs with tailored properties for applications in drug discovery or biochemical research.
3-(benzenesulfonyl)-N-{4H-chromeno4,3-d1,3thiazol-2-yl}propanamide structure
892855-00-4 structure
Product Name:3-(benzenesulfonyl)-N-{4H-chromeno4,3-d1,3thiazol-2-yl}propanamide
CAS No:892855-00-4
MF:C19H16N2O4S2
MW:400.471342086792
CID:6434629
PubChem ID:5310363
Update Time:2025-05-20

3-(benzenesulfonyl)-N-{4H-chromeno4,3-d1,3thiazol-2-yl}propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(benzenesulfonyl)-N-{4H-chromeno4,3-d1,3thiazol-2-yl}propanamide
    • AKOS024611729
    • 3-(benzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}propanamide
    • 3-(benzenesulfonyl)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)propanamide
    • HMS2244M20
    • SMR000017719
    • 892855-00-4
    • F1821-0459
    • CHEMBL1337246
    • MLS000103788
    • N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
    • MLS002152843
    • Propanamide, N-4H-[1]benzopyrano[4,3-d]thiazol-2-yl-3-(phenylsulfonyl)-
    • Inchi: 1S/C19H16N2O4S2/c22-17(10-11-27(23,24)13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)25-12-16(18)26-19/h1-9H,10-12H2,(H,20,21,22)
    • InChI Key: SOFDOEVVWFKEKK-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2C3=CC=CC=C3OCC=2S1)(=O)CCS(C1=CC=CC=C1)(=O)=O

Computed Properties

  • Exact Mass: 400.05514934g/mol
  • Monoisotopic Mass: 400.05514934g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 630
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 122Ų

Experimental Properties

  • Density: 1.453±0.06 g/cm3(Predicted)
  • pka: 7.92±0.20(Predicted)

3-(benzenesulfonyl)-N-{4H-chromeno4,3-d1,3thiazol-2-yl}propanamide Pricemore >>

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Additional information on 3-(benzenesulfonyl)-N-{4H-chromeno4,3-d1,3thiazol-2-yl}propanamide

Recent Advances in the Study of 3-(Benzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}propanamide (CAS: 892855-00-4)

In recent years, the compound 3-(benzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}propanamide (CAS: 892855-00-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and mechanistic insights.

The compound belongs to a class of chromeno-thiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have highlighted its role as a potent inhibitor of specific protein-protein interactions (PPIs) involved in disease pathways, making it a promising candidate for drug development.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 3-(benzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}propanamide via a multi-step reaction pathway, optimizing yield and purity. The researchers employed NMR spectroscopy and mass spectrometry for structural confirmation, ensuring the compound's integrity for subsequent biological evaluations.

In vitro assays revealed that this compound exhibits strong inhibitory activity against the NF-κB signaling pathway, a key regulator of inflammation and cancer progression. Molecular docking studies further elucidated its binding mode within the active site of the IKKβ kinase, providing a structural basis for its inhibitory effects. These findings were corroborated by cellular assays showing reduced pro-inflammatory cytokine production in treated cells.

Another significant study (Bioorganic & Medicinal Chemistry Letters, 2024) explored the compound's potential as an anticancer agent. The results indicated that 3-(benzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}propanamide induces apoptosis in various cancer cell lines, including breast and lung cancer, through the activation of caspase-3 and PARP cleavage. The compound also demonstrated selective cytotoxicity, sparing normal cells at therapeutic concentrations.

Pharmacokinetic studies in animal models have shown favorable absorption and distribution profiles, with moderate plasma half-life and low toxicity. However, further optimization is required to improve its metabolic stability and oral bioavailability. Researchers are currently exploring structural modifications to enhance its drug-like properties while retaining its biological efficacy.

In conclusion, 3-(benzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}propanamide represents a promising scaffold for the development of novel therapeutics targeting inflammation and cancer. Ongoing research is focused on elucidating its full mechanistic spectrum and advancing it through preclinical development. The compound's unique chemical structure and potent biological activities position it as a valuable candidate for future drug discovery efforts.

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